molecular formula C24H33N3 B3025691 N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine CAS No. 2515737-24-1

N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine

Cat. No. B3025691
M. Wt: 363.5 g/mol
InChI Key: WAXLNNINXFRTDA-UHFFFAOYSA-N
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Description

The compound “N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine” is a synthetic, lipophilic phenylpiperidine derivative . It has both analgesic (painkiller) and anesthetic (causes reversible loss of consciousness) properties . It works by binding to the body’s opioid receptors, which are found in areas of the brain that control pain and emotions .


Synthesis Analysis

The synthesis of this compound and its analogs generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .


Molecular Structure Analysis

The molecular structure of this compound is C22H28N2O with a molecular weight of 336.47052 g/mol . The structure is more lipophilic meaning it dissolves in fat (fat friendly) while morphine is hydrophilic (water loving) and shows a relatively low lipid solubility, about 2.5% of fentanyl .


Chemical Reactions Analysis

The chemical reactions of this compound involve binding to the body’s opioid receptors, driving up dopamine levels in the brain’s reward areas, producing a state of euphoria and relaxation . The structural variations among fentanyl-related substances can impart profound pharmacological differences between these drugs, especially with respect to potency and efficacy .

Scientific Research Applications

Fluorescence Enhancement in Amino Conjugated Systems

The compound shows significant potential in fluorescence applications due to the "amino conjugation effect." Substituting N-phenyl to aminostilbenes results in a more planar structure, enhancing fluorescence yield and absorption spectrum shifts, making it useful for photophysical studies (Yang, Chiou, & Liau, 2002).

Chemical Reactivity in Organic Synthesis

It's involved in the oxidation of tertiary alicyclic amines, leading to the formation of thiolactams and polysulfides, indicating its reactivity and potential in organic synthesis processes (Perregaard et al., 1977).

Optical Properties in Donor-Acceptor Systems

Research shows its utility in creating donor-acceptor type compounds with notable solvatochromic shifts and fluorescence quantum yields. These properties suggest applications in chemical sensing (Sazhnikov et al., 2013).

Electrochemical Studies

The compound plays a role in the study of electrochemical properties of amines. It's been used to understand the oxidation behavior of various N,N'-substituted p-phenylenediamines, important in developing antioxidants for the rubber industry (Rapta et al., 2009).

Catalytic Systems for Cyclic Amine Synthesis

It's utilized in catalytic systems for N-heterocyclization of primary amines with diols, demonstrating its potential in synthesizing cyclic amines, a key process in pharmaceutical manufacturing (Fujita, Fujii, & Yamaguchi, 2004).

Study of Molecular Structures and Polymorphism

The compound is key in studying molecular structures and polymorphism, as seen in research on different polymorphs of N-phenylpyridin-4-amine (Okuno & Umezono, 2014).

Safety And Hazards

This compound’s effects resemble those of heroin and include euphoria, drowsiness, sedation, addiction, respiratory depression and can lead to unconsciousness, coma and death . It is a 50 to 100 times more potent analgesic than morphine and 25-50 times more potent than heroin .

Future Directions

Many different fentanyl derivatives have been developed by pharmaceutical companies to study the analgesic and anesthetic potency effects of adding various substituents to the basic molecule . Unfortunately, this approach has been mimicked by chemists in clandestine laboratories to produce “designer” or illicit non-pharmaceutical fentanyl (NPF) derivatives . There has been a lot of recent news about overdose deaths resulting from fentanyl .

properties

IUPAC Name

N-phenyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3/c1-3-7-21(8-4-1)11-16-26-17-14-24(15-18-26)27-19-12-23(13-20-27)25-22-9-5-2-6-10-22/h1-10,23-25H,11-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXLNNINXFRTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2)C3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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